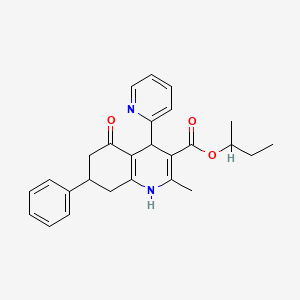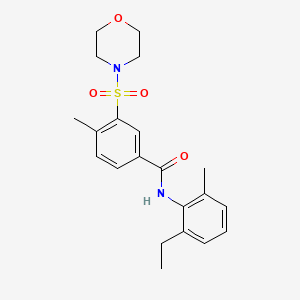
N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as EMD 638683, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 involves the inhibition of various signaling pathways, including the PI3K/Akt pathway, the NF-kB pathway, and the MAPK pathway. This compound has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound 638683 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and apoptosis by activating caspase-3 and PARP. It has also been found to inhibit angiogenesis by reducing the expression of VEGF and MMP-9.
In inflammation research, this compound 638683 has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the migration and adhesion of immune cells such as monocytes and neutrophils.
实验室实验的优点和局限性
One of the advantages of using N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods, ensuring its quality and reproducibility. Another advantage is its versatility in various research fields, including cancer, inflammation, and neurodegenerative disorders.
One of the limitations of using this compound 638683 in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
未来方向
N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 has great potential for further research and development in various therapeutic areas. Some of the future directions for this compound include:
1. Optimization of the synthesis method to improve its yield and purity.
2. Evaluation of its pharmacokinetics and toxicity in preclinical studies.
3. Development of novel formulations to improve its solubility and bioavailability.
4. Investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune disorders.
5. Identification of its molecular targets and signaling pathways to better understand its mechanism of action.
Conclusion
This compound 638683 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits various biochemical and physiological effects and has been found to inhibit the activity of various signaling pathways and enzymes. Despite its limitations, this compound 638683 has great potential for further research and development, and its future directions are promising for the development of novel therapies.
合成方法
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-ethyl-6-methylphenylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with morpholine and sodium hydride to form the final product. The synthesis of this compound 638683 has been optimized for high yield and purity, making it suitable for further research and development.
科学研究应用
N-(2-ethyl-6-methylphenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide 638683 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound 638683 has been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
In inflammation research, this compound 638683 has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-17-7-5-6-16(3)20(17)22-21(24)18-9-8-15(2)19(14-18)28(25,26)23-10-12-27-13-11-23/h5-9,14H,4,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCXTXOLJXYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

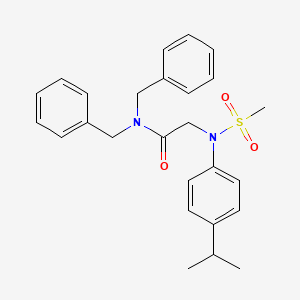
![1-[2-(2-bromoethoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4992352.png)
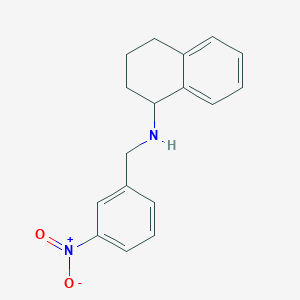
![4-chloro-3-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B4992363.png)
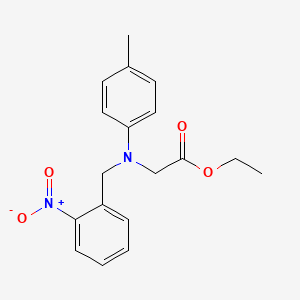
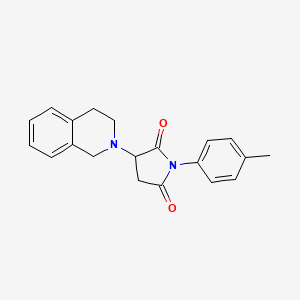
![4-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4992383.png)
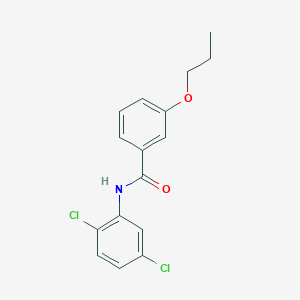

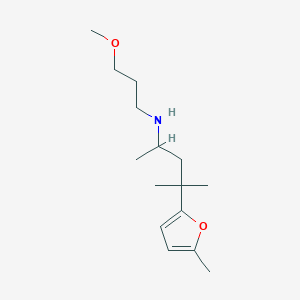
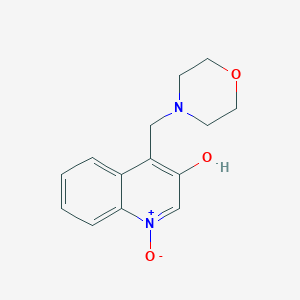
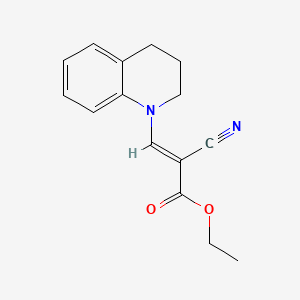
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992415.png)
